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Compound of Interest

1-(Difluoromethoxy)-3-
Compound Name: ,
nitrobenzene

cat. No.: B1333252

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1-(Difluoromethoxy)-3-nitrobenzene (CAS No. 22236-07-3). The information
presented herein is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis. This document details Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental
methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-(Difluoromethoxy)-3-nitrobenzene.

Table 1: *H and **C NMR Spectral Data
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. . Coupling
Chemical Shift L .
Nucleus Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
1H 8.15 S - H-2
8.01-7.98 m - H-4
7.69 - 7.66 m - H-6
7.40-7.34 m - H-5
3¢ 165.7, 164.9, Aromatic C-O, C-
160.0 N
132.3,132.1 - - Aromatic CH
130.0, 129.8 - - Aromatic CH
125.2 - - Aromatic CH
120.0, 119.6, Aromatic CH,
116.5 OCFzH

Note: Specific assignments of aromatic protons and carbons can be complex due to the

substitution pattern and may require further 2D NMR analysis for unambiguous confirmation.

Table 2: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm—?) Intensity Assignment

1570 - 1490 Strong Asymmetric NOz Stretch
1390 - 1300 Strong Symmetric NO2 Stretch
~3100 Medium Aromatic C-H Stretch
1600 - 1400 Medium to Weak Aromatic C=C Bending
1250 - 1000 Strong C-O (Ether) Stretch
1100 - 1000 Strong C-F Stretch
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Table 3: Mass Spectrometry (MS) Fragmentation Data

m/z Relative Intensity (%) Putative Fragment
189 - [M]* (Molecular lon)
143 - [M - NO2J*

123 - [M - NOz - HF]*

95 - [CeHaF]*

75 - [CeHs]

Note: The relative intensities of the fragments were not explicitly available in the initial search
results and are therefore not quantified. The molecular ion peak is expected at m/z 189.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above. Specific parameters for the analysis of 1-
(Difluoromethoxy)-3-nitrobenzene may vary between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-(Difluoromethoxy)-3-nitrobenzene is prepared by
dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such
as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de). The solution is
then transferred to a 5 mm NMR tube.

Data Acquisition: *H and 13C NMR spectra are typically recorded on a spectrometer operating at
a field strength of 300 MHz or higher. For *H NMR, standard acquisition parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5
seconds. For 13C NMR, proton decoupling is employed to simplify the spectrum, and a larger
number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 1-(Difluoromethoxy)-3-nitrobenzene, the
spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide
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(KBr) or sodium chloride (NacCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder is first collected. The sample
is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is
typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4
cm~L,

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct injection or after separation by gas chromatography (GC). Electron lonization
(El) is a common method for this type of molecule, where the sample is bombarded with a high-
energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
detector records the abundance of each ion, generating a mass spectrum that shows the
relative intensity of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 1-(Difluoromethoxy)-3-nitrobenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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